molecular formula C22H25N5O4 B2925746 N-(2,4-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide CAS No. 1775338-33-4

N-(2,4-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide

Cat. No.: B2925746
CAS No.: 1775338-33-4
M. Wt: 423.473
InChI Key: UUBMKLTXXCDLGH-UHFFFAOYSA-N
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Description

This compound (CAS: 1775338-33-4) features a pyrimido[1,6-a]azepine core fused with a 1,3-dioxo group and substituted with a 5-methyl-1,2,4-oxadiazole ring at position 4. The acetamide moiety at position 2 is linked to a 2,4-dimethylphenyl group. The 1,2,4-oxadiazole ring is a common pharmacophore in drug design due to its hydrogen-bonding capacity and metabolic stability .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O4/c1-13-8-9-16(14(2)11-13)24-18(28)12-27-21(29)19(20-23-15(3)31-25-20)17-7-5-4-6-10-26(17)22(27)30/h8-9,11H,4-7,10,12H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBMKLTXXCDLGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C(=C3CCCCCN3C2=O)C4=NOC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimido[1,6-a]azepine core, followed by the introduction of the oxadiazole ring and the acetamide group. Common reagents and conditions include:

    Starting Materials: 2,4-dimethylaniline, acetic anhydride, and various heterocyclic precursors.

    Reaction Conditions: Refluxing in organic solvents such as dichloromethane or toluene, with catalysts like triethylamine or pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization for scale-up, including considerations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring might be employed.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the aromatic rings or heterocyclic moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Structural Analog with Ethyl-Substituted Oxadiazole

Compound : N-(2,4-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-pyrimido[1,6-a]azepin-2-yl]acetamide (CAS: 1775444-16-0)

  • Key Difference : The oxadiazole substituent is ethyl (C2H5) instead of methyl (CH3).
  • Molecular Formula : C23H27N5O4 (vs. C22H25N5O4 for the methyl variant).
  • This substitution may alter pharmacokinetics, such as metabolic stability or cytochrome P450 interactions .

Pyridinyl-Oxadiazole-Acetamide Derivatives

Compounds : 2-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-ylthio)-N-(substituted phenyl)acetamides

  • Key Differences :
    • A thioether (-S-) linker connects the oxadiazole and acetamide groups.
    • Pyridinyl replaces the pyrimidoazepine core.
  • Impact: The thioether may increase metabolic susceptibility compared to the direct C–N bond in the target compound.

Pyridazinone-Acetamide Derivatives

Compound : Methyl-N-[2-(6-oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)-acetamide]

  • Key Differences: Pyridazinone replaces the pyrimidoazepine core. A dihydro-pyridazinone ring introduces partial saturation.
  • The absence of a fused azepine ring may limit interactions with hydrophobic binding sites .

Triazole-Sulfanyl-Acetamide Analog

Compound : N-(2,6-dimethylphenyl)-2-[(4-ethyl-5-{[(6-oxo-1-phenylpyridazin-3-yl)oxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide (CAS: 692737-11-4)

  • Key Differences :
    • 1,2,4-Triazole replaces the oxadiazole ring.
    • A sulfanyl (-S-) linker and 2,6-dimethylphenyl group are present.
  • The 2,6-dimethylphenyl group introduces greater steric hindrance than 2,4-dimethyl, possibly reducing binding affinity to certain receptors .

Data Tables

Table 1. Structural and Molecular Comparison

Compound Core Structure Oxadiazole/Triazole Substituent Molecular Formula Molecular Weight
Target Compound (CAS: 1775338-33-4) Pyrimido[1,6-a]azepine 5-Methyl C22H25N5O4 423.47 (calculated)
Ethyl Analog (CAS: 1775444-16-0) Pyrimido[1,6-a]azepine 5-Ethyl C23H27N5O4 437.50
Pyridinyl-Oxadiazole (5a-h) Pyridinyl-oxadiazole Variable C15H13N5O2S ~375.40 (average)
Pyridazinone-Acetamide Pyridazinone N/A C14H15N3O3 297.29

Table 2. Functional Group Impact

Feature Target Compound Ethyl Analog Pyridinyl-Oxadiazole
Core Rigidity High (fused rings) High Moderate
Solubility Low (lipophilic core) Very Low Moderate (thioether)
Metabolic Stability High (oxadiazole) Moderate (ethyl) Low (thioether)

Research Implications

  • Structure-Activity Relationships (SAR) : The ethyl/methyl substitution on oxadiazole highlights the balance between lipophilicity and solubility. Smaller substituents (e.g., methyl) may optimize bioavailability for central nervous system targets .
  • Synthetic Challenges: The pyrimidoazepine core likely requires multi-step synthesis, similar to methods described for pyridazinones (e.g., azide coupling ) or pyrimido-pyrimidinones .
  • Biological Targets : Oxadiazole-containing compounds often target enzymes like HDACs or kinases , while pyrimidoazepines may interact with G-protein-coupled receptors due to their fused ring system.

Biological Activity

N-(2,4-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity based on various studies and findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Aromatic rings : Contributing to its lipophilicity and potential for interacting with biological targets.
  • Oxadiazole moiety : Known for its role in enhancing pharmacological properties.
  • Pyrimido[1,6-a]azepine core : Associated with various biological activities including anticancer properties.

Research indicates that compounds containing oxadiazole and pyrimido derivatives often exhibit anticancer activity by inducing apoptosis in cancer cells. The specific mechanisms may involve:

  • Inhibition of key enzymes : Such as those involved in cell proliferation and survival.
  • Modulation of signaling pathways : Targeting pathways like EGFR and Src kinases which are crucial in cancer progression.

Anticancer Activity

In studies evaluating the anticancer potential of similar compounds:

  • Cell Line Studies : The compound was tested against several cancer cell lines including:
    • HEPG2 (liver cancer)
    • MCF7 (breast cancer)
    • SW1116 (colon cancer)
    Results showed significant inhibition with IC50 values lower than standard treatments like doxorubicin and staurosporine .
  • Mechanism-Based Approaches : The oxadiazole derivatives have been noted to disrupt cellular functions leading to apoptosis. For instance:
    • Compounds with similar structures demonstrated IC50 values ranging from 0.24 µM to 0.87 µM against various cancer types .

Comparative Analysis of Biological Activity

Compound NameTarget Cell LineIC50 Value (µM)Reference
N-(2,4-dimethylphenyl)-...HEPG21.18 ± 0.14
Similar Oxadiazole DerivativeMCF70.67
Another Pyrimido CompoundSW11160.80

Case Studies

Several case studies have documented the efficacy of compounds similar to N-(2,4-dimethylphenyl)-... in preclinical settings:

  • Study on Multicellular Spheroids : A novel compound was identified through screening that showed enhanced cytotoxicity against multicellular spheroids compared to monolayer cultures. This suggests a more realistic model for testing anticancer drugs .
  • Inhibition Studies : Inhibitory effects on EGFR and Src were observed with certain derivatives leading to reduced cell viability in vitro .

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